molecular formula C19H19BrN2O5S B14188115 Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- CAS No. 918666-88-3

Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-

Cat. No.: B14188115
CAS No.: 918666-88-3
M. Wt: 467.3 g/mol
InChI Key: BCXHIWWUQGYKCT-UHFFFAOYSA-N
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Description

Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is a complex organic compound with a molecular formula of C19H19N2O5SBr. This compound is characterized by the presence of a benzoic acid core substituted with a bromine atom and a piperidinylsulfonylbenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- typically involves multiple steps. One common method starts with the bromination of benzoic acid to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]- is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of

Properties

CAS No.

918666-88-3

Molecular Formula

C19H19BrN2O5S

Molecular Weight

467.3 g/mol

IUPAC Name

5-bromo-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid

InChI

InChI=1S/C19H19BrN2O5S/c20-14-6-9-17(16(12-14)19(24)25)21-18(23)13-4-7-15(8-5-13)28(26,27)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23)(H,24,25)

InChI Key

BCXHIWWUQGYKCT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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